4-Formyl-N-methylbenzenesulfonamide

Description

BenchChem offers high-quality 4-Formyl-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

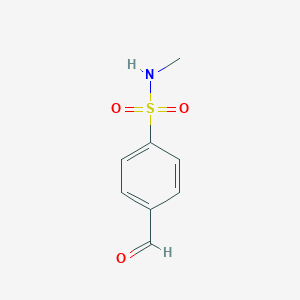

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTKITMTUSAJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559002 | |

| Record name | 4-Formyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13092-93-8 | |

| Record name | 4-Formyl-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13092-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-N-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Formyl-N-methylbenzenesulfonamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Formyl-N-methylbenzenesulfonamide, a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The document delineates two primary, robust synthetic routes, complete with detailed, step-by-step experimental protocols. Each pathway is critically analyzed, elucidating the underlying chemical principles and providing insights into experimental design and optimization. This guide is intended to serve as a practical resource for researchers in academic and industrial settings, enabling the efficient and reliable synthesis of this key building block.

Introduction: The Significance of 4-Formyl-N-methylbenzenesulfonamide

4-Formyl-N-methylbenzenesulfonamide is a valuable synthetic intermediate characterized by the presence of two key functional groups: an electrophilic aldehyde and a sulfonamide moiety. This unique combination allows for a diverse range of subsequent chemical transformations, making it an attractive scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, while the formyl group serves as a versatile handle for the introduction of various molecular fragments through reactions such as reductive amination, Wittig reactions, and aldol condensations.

This guide will explore the most practical and scientifically sound methodologies for the preparation of 4-Formyl-N-methylbenzenesulfonamide, with a focus on providing detailed, actionable protocols and a thorough understanding of the chemical transformations involved.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 4-Formyl-N-methylbenzenesulfonamide can be logically approached from two distinct retrosynthetic perspectives. The first strategy involves the initial formation of the N-methylsulfonamide, followed by the introduction of the formyl group via oxidation of a precursor methyl group. The second, more convergent approach, entails the formation of the sulfonamide bond from a precursor that already contains the aldehyde functionality. This guide will detail both pathways, offering a comparative analysis to aid in the selection of the most appropriate route based on starting material availability, scalability, and desired purity.

Pathway A: N-Methylation Followed by Oxidation

This linear synthetic route commences with the readily available p-toluenesulfonyl chloride. The key transformations involve the formation of the N-methylsulfonamide bond, followed by the selective oxidation of the benzylic methyl group to the corresponding aldehyde.

Step 1: Synthesis of N-methyl-p-toluenesulfonamide

The initial step involves the nucleophilic substitution of the chloride on p-toluenesulfonyl chloride by methylamine. This is a well-established and generally high-yielding reaction.

-

Reaction Setup: A solution of 4-methylbenzene-1-sulfonyl chloride (1.0 eq) is prepared in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Amine Addition: A solution of methylamine (2.0 M in THF, 2.0 eq) is added dropwise to the cooled solution of the sulfonyl chloride. A white precipitate of methylamine hydrochloride will form.[1]

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the white solid (methylamine hydrochloride) is removed by filtration. The filtrate is then washed sequentially with a 15% aqueous solution of NaHCO₃ and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude N-methyl-p-toluenesulfonamide. The product can be further purified by recrystallization from a suitable solvent system if necessary.[1]

| Parameter | Value | Reference |

| Starting Material | 4-Methylbenzene-1-sulfonyl chloride | [1] |

| Reagent | Methylamine (2.0 M in THF) | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | 0 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Typical Yield | >95% | [1] |

Step 2: Oxidation of N-methyl-p-toluenesulfonamide

The selective oxidation of the benzylic methyl group of N-methyl-p-toluenesulfonamide to a formyl group is the most challenging step in this pathway. Several oxidizing agents can be employed for this transformation, each with its own advantages and disadvantages. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or reaction with the sulfonamide moiety.

Potassium permanganate is a powerful oxidizing agent capable of converting alkylbenzenes to carboxylic acids.[2] However, under carefully controlled conditions, it is possible to achieve partial oxidation to the aldehyde.

-

Reaction Setup: N-methyl-p-toluenesulfonamide (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of pyridine and water.

-

Oxidant Addition: A solution of potassium permanganate (1.0-1.5 eq) in water is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C).

-

Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the aldehyde product. The reaction should be quenched as soon as a significant amount of product is formed to minimize over-oxidation.

-

Work-up: The reaction is quenched by the addition of a suitable reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate is discharged. The mixture is then filtered to remove manganese dioxide.

-

Isolation and Purification: The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Ceric ammonium nitrate is a one-electron oxidizing agent that is particularly effective for the oxidation of benzylic alcohols to aldehydes.[3] It can also be used for the oxidation of benzylic methyl groups, often providing a higher degree of selectivity compared to permanganate.

-

Reaction Setup: N-methyl-p-toluenesulfonamide (1.0 eq) is dissolved in a mixture of acetic acid and water.

-

Oxidant Addition: Ceric ammonium nitrate (2.0-2.5 eq) is added portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane).

-

Isolation and Purification: The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.

Activated manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols.[4][5] While less common for the direct oxidation of benzylic methyl groups, it can be effective, particularly for activated substrates.

-

Reaction Setup: N-methyl-p-toluenesulfonamide (1.0 eq) is dissolved in a non-polar solvent such as dichloromethane or chloroform.

-

Oxidant Addition: Activated manganese dioxide (5-10 eq) is added to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature or refluxed for an extended period (24-48 hours).

-

Work-up: The solid MnO₂ is removed by filtration through a pad of celite.

-

Isolation and Purification: The filtrate is concentrated, and the crude product is purified by column chromatography.

| Oxidizing Agent | Advantages | Disadvantages | Key Considerations |

| Potassium Permanganate | Inexpensive, powerful oxidant. | Risk of over-oxidation to carboxylic acid.[2] | Requires careful control of reaction conditions (temperature, stoichiometry). |

| Ceric Ammonium Nitrate | Good selectivity for benzylic oxidation.[3] | Stoichiometric amounts of cerium salts are required. | Can be effective for substrates sensitive to stronger oxidants. |

| Manganese Dioxide | Mild and selective.[4][5] | Requires a large excess of reagent, longer reaction times. | The activity of MnO₂ can be variable. |

Pathway B: Convergent Synthesis from a Formyl-Substituted Precursor

This more direct route begins with an aromatic compound that already possesses the formyl group or a direct precursor. The key step is the formation of the N-methylsulfonamide.

Option 1: From 4-Formylbenzenesulfonyl Chloride

The most straightforward synthesis of 4-Formyl-N-methylbenzenesulfonamide involves the reaction of commercially available 4-formylbenzenesulfonyl chloride with methylamine.

-

Reaction Setup: A solution of 4-formylbenzenesulfonyl chloride (1.0 eq) is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane, and cooled to 0 °C.

-

Amine Addition: A solution of methylamine (2.0 M in THF, 2.0 eq) is added dropwise to the cooled solution. Alternatively, an aqueous solution of methylamine can be used in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[6]

-

Reaction Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by TLC.

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: The combined organic extracts are washed with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by saturated aqueous NaHCO₃ and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 4-Formylbenzenesulfonyl chloride | [6] |

| Reagent | Methylamine | [6] |

| Solvent | Tetrahydrofuran or Dichloromethane | [6] |

| Reaction Temperature | 0 °C to room temperature | [6] |

| Typical Yield | High | [6] |

Option 2: From 4-(Chloromethyl)benzenesulfonyl Chloride via Sommelet Reaction

An alternative within this convergent strategy involves a two-step process starting from 4-(chloromethyl)benzenesulfonyl chloride. This route first establishes the N-methylsulfonamide and then converts the chloromethyl group to the aldehyde via the Sommelet reaction.

This step is analogous to the formation of N-methyl-p-toluenesulfonamide, involving the reaction of 4-(chloromethyl)benzenesulfonyl chloride with methylamine.

The protocol would be similar to the synthesis of N-methyl-p-toluenesulfonamide, substituting 4-(chloromethyl)benzenesulfonyl chloride as the starting material.

The Sommelet reaction converts a benzylic halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[7]

-

Quaternary Salt Formation: N-Methyl-4-(chloromethyl)benzenesulfonamide (1.0 eq) is reacted with hexamine (1.1 eq) in a suitable solvent like chloroform or ethanol to form the quaternary ammonium salt.

-

Hydrolysis: The resulting salt is then hydrolyzed by heating with water or aqueous acid to yield the desired aldehyde.[7]

-

Work-up and Isolation: The reaction mixture is cooled and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the proposed synthetic routes.

Caption: Synthetic Pathway A: N-Methylation followed by oxidation.

Sources

- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13092-93-8|4-Formyl-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Formyl-N-methylbenzenesulfonamide: Properties, Synthesis, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the chemical and physical properties, synthesis, and potential applications of 4-Formyl-N-methylbenzenesulfonamide.

Introduction

4-Formyl-N-methylbenzenesulfonamide is a distinct organic compound characterized by the presence of a sulfonamide group, an aromatic ring, and a reactive aldehyde functional group. This unique combination of moieties makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, highlighting the potential of its derivatives in drug discovery and development.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of 4-Formyl-N-methylbenzenesulfonamide, detailed synthetic and characterization protocols, and a discussion of its relevance in scientific research.

Chemical Identity and Structure

A clear understanding of the chemical identity and structure of 4-Formyl-N-methylbenzenesulfonamide is fundamental for its application in research and synthesis.

Chemical Structure

The molecular structure of 4-Formyl-N-methylbenzenesulfonamide consists of a central benzene ring substituted with a formyl group (-CHO) at the para position (position 4) and an N-methylsulfonamide group (-SO₂NHCH₃).

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "S"; "S" -- "O1" [style=double]; "S" -- "O2" [style=double]; "S" -- "N"; "N" -- "C7"; "C7" -- "H1"; "C7" -- "H2"; "C7" -- "H3"; "C4" -- "C8"; "C8" -- "H_formyl"; "C8" -- "O_formyl" [style=double]; }

Figure 1: Chemical structure of 4-Formyl-N-methylbenzenesulfonamide.Chemical Identifiers

A consistent and accurate identification of this compound is crucial for database searches and procurement. The key identifiers are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 13092-93-8 | |

| Molecular Formula | C₈H₉NO₃S | |

| Molecular Weight | 199.23 g/mol | |

| IUPAC Name | 4-formyl-N-methylbenzenesulfonamide | |

| InChI | InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |

| SMILES | CNS(=O)(=O)C1=CC=C(C=C1)C=O |

Physical and Chemical Properties

While experimentally determined data for 4-Formyl-N-methylbenzenesulfonamide is not widely available in the literature, its properties can be predicted based on its structure and data from closely related compounds.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in various experimental setups.

| Property | Value (Predicted/Inferred) | Notes |

| Appearance | Likely a white to off-white or beige solid. | Based on related sulfonamide compounds.[3] |

| Melting Point | Expected to be a solid with a distinct melting point, likely above 100 °C. | N-(4-formylphenyl) 4-methylbenzene sulfonamide has a melting point of >300 °C (decomposed).[3] |

| Boiling Point | High, with decomposition likely at atmospheric pressure. | Typical for aromatic sulfonamides. |

| Solubility | Likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. Limited solubility in water and nonpolar solvents. | The polarity of the sulfonamide and aldehyde groups suggests this solubility profile. |

| Topological Polar Surface Area | 71.6 Ų | A computed value indicating the polar surface area, which influences membrane permeability.[4] |

Chemical Properties and Reactivity

The chemical behavior of 4-Formyl-N-methylbenzenesulfonamide is dictated by its three main functional components: the aromatic ring, the sulfonamide group, and the aldehyde group.

-

Aldehyde Group: The formyl group is a site of rich chemical reactivity. It can undergo a variety of reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to a primary alcohol.

-

Nucleophilic Addition: Reacts with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.

-

Condensation Reactions: Forms imines (Schiff bases) with primary amines, and can participate in reactions like the Wittig and aldol reactions.

-

-

Sulfonamide Group: The N-H proton of the sulfonamide can exhibit acidic properties and can be deprotonated with a suitable base. The sulfonamide group is generally stable to hydrolysis.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the sulfonyl and formyl groups will direct incoming electrophiles to the meta positions relative to these groups.

Synthesis and Characterization

The synthesis of 4-Formyl-N-methylbenzenesulfonamide can be approached through several synthetic routes, typically involving the formation of the sulfonamide bond and the introduction of the formyl group.

Synthetic Pathway

A plausible and efficient synthetic route involves the reaction of 4-formylbenzenesulfonyl chloride with methylamine. This approach leverages commercially available starting materials.

reactant1 [label="4-Formylbenzenesulfonyl chloride"]; reactant2 [label="Methylamine (CH3NH2)"]; product [label="4-Formyl-N-methylbenzenesulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="HCl"];

{rank=same; reactant1; reactant2;}

reactant1 -> product [label="Base (e.g., Pyridine or Triethylamine)"]; reactant2 -> product; product -> byproduct [style=invis]; }

Figure 2: A representative synthetic scheme for 4-Formyl-N-methylbenzenesulfonamide.Conceptual Protocol for Synthesis:

-

Dissolution: Dissolve 4-formylbenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.

-

Amine Addition: Slowly add a solution of methylamine to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic Characterization

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing formyl and sulfonyl groups will be more deshielded.

-

N-Methyl Protons (-NHCH₃): A singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around δ 2.5-3.5 ppm. The exact chemical shift and multiplicity will depend on the solvent and other conditions.

-

N-H Proton (-SO₂NH-): A broad singlet that may be exchangeable with D₂O, with a chemical shift that can vary widely depending on concentration and solvent.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aldehyde Carbonyl Carbon (-CHO): A signal in the highly downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), corresponding to the four distinct types of aromatic carbons. The carbon attached to the formyl group and the carbon attached to the sulfonyl group will be the most downfield among the aromatic signals.

-

N-Methyl Carbon (-NHCH₃): A signal in the upfield region, typically around δ 25-35 ppm.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹. For a related compound, N-(4-formylphenyl) 4-methylbenzene sulfonamide, an N-H stretch was observed at 3309 cm⁻¹.[3]

-

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch is expected as a weaker band in the region of 2700-2900 cm⁻¹.[3]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹. For a similar compound, this was observed at 1685 cm⁻¹.[3]

-

S=O Stretch (Sulfonamide): Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[3]

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.[3]

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.23 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methyl group, the formyl group, and cleavage of the sulfonamide bond.

Applications in Research and Drug Development

While specific applications of 4-Formyl-N-methylbenzenesulfonamide are not extensively documented, its structural features suggest significant potential as a versatile building block in several areas of chemical and pharmaceutical research.

Intermediate in Organic Synthesis

The presence of a reactive aldehyde group makes this compound an excellent starting material for the synthesis of more complex molecules. It can be used to introduce the N-methylbenzenesulfonamide moiety into a larger molecular framework through reactions at the formyl group. This is particularly valuable in the construction of compound libraries for high-throughput screening.[5]

Scaffold in Medicinal Chemistry

The sulfonamide group is a key structural feature in a wide range of clinically used drugs, including antibiotics, diuretics, and hypoglycemic agents.[1][2] The combination of the sulfonamide and a reactive aldehyde "handle" in 4-Formyl-N-methylbenzenesulfonamide makes it an attractive scaffold for the development of novel therapeutic agents. The aldehyde can be readily modified to explore structure-activity relationships (SAR) in drug discovery programs.

center_node -> app1 [color="#34A853"]; center_node -> app2 [color="#34A853"]; center_node -> app3 [color="#34A853"]; center_node -> app4 [color="#34A853"]; }

Figure 3: Potential applications of 4-Formyl-N-methylbenzenesulfonamide.Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Formyl-N-methylbenzenesulfonamide is associated with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[4]

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Formyl-N-methylbenzenesulfonamide is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a reactive aldehyde and a biologically relevant sulfonamide group, makes it a versatile tool for the construction of novel molecules. While detailed experimental data on its physical properties and spectroscopic characterization are not yet widely published, this guide provides a comprehensive overview based on its chemical structure and data from related compounds. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in drug discovery and other areas of chemical science.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 12(6), 2943-2948.

-

PubChem. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. Retrieved from [Link]

- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.

-

Mol-Instincts. (n.d.). 4-methylbenzenesulfonamide. Retrieved from [Link]

- Stenfors, B. A., & Ngassa, F. N. (2021).

-

ResearchGate. (n.d.). Figure S4. 13 C-NMR spectrum of... Retrieved from [Link]

-

Soveinc. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

Metacardis. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. Retrieved from [Link]

- Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.

- Chen, Y., et al. (2021). Recent Advances in the Synthesis of Sulfonamides Intermediates. Chinese Journal of Organic Chemistry, 41(10), 3823-3837.

Sources

- 1. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 3. rjptonline.org [rjptonline.org]

- 4. 4-Formyl-N-methylbenzenesulfonamide | C8H9NO3S | CID 14327177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Formyl-N-methylbenzenesulfonamide | soveinc [soveinc.link]

The Enduring Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activities of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide moiety (-S(=O)₂-N<), a deceptively simple functional group, has been the cornerstone of medicinal chemistry for nearly a century. Since the revolutionary discovery of the antibacterial properties of Prontosil, sulfonamide derivatives have evolved into a vast and diverse class of therapeutic agents, transcending their original application to address a multitude of diseases.[1][2] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of sulfonamide derivatives. We delve into the core mechanisms of action that underpin their therapeutic effects, from the classic inhibition of microbial folic acid synthesis to the nuanced modulation of critical human enzymes. This guide is structured to provide not only a thorough understanding of the causality behind their biological effects but also to equip researchers and drug development professionals with detailed, field-proven experimental protocols to assess these activities. By integrating mechanistic insights, structure-activity relationships, and practical methodologies, this document serves as a vital resource for harnessing the full potential of this remarkable chemical scaffold in modern drug discovery.

The Sulfonamide Core: A Legacy of Therapeutic Innovation

The journey of sulfonamides began in the 1930s with the discovery that the dye Prontosil was metabolized in vivo to the active antibacterial agent, sulfanilamide. This breakthrough ushered in the era of chemotherapy and provided the first effective systemic treatments for bacterial infections.[1] The fundamental structure of a sulfonamide consists of a sulfonyl group connected to an amine. The versatility of this scaffold lies in the ability to substitute various organic groups (R) on the sulfonyl group and the nitrogen atom, leading to a vast library of derivatives with distinct physicochemical and pharmacological properties.[3] This structural adaptability has allowed medicinal chemists to design sulfonamides that target a wide array of biological molecules, extending their utility far beyond their initial antibacterial role.[1][2]

Core Mechanisms of Action: The Molecular Basis of Sulfonamide Activity

The biological effects of sulfonamide derivatives are dictated by their ability to interact with specific molecular targets, primarily enzymes. Understanding these interactions is fundamental to both explaining their therapeutic efficacy and designing novel derivatives with enhanced potency and selectivity.

Inhibition of Dihydropteroate Synthase (DHPS): The Classic Antibacterial Mechanism

The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] Bacteria must synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis, whereas humans obtain it from their diet.[4] Sulfonamides, being structural analogs of the natural substrate p-aminobenzoic acid (PABA), bind to the active site of DHPS, thereby halting the production of dihydropteroic acid and, consequently, folic acid.[4] This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.

Caption: Competitive inhibition of DHPS by sulfonamide derivatives.

Carbonic Anhydrase Inhibition: A Gateway to Diverse Therapeutic Applications

Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] The sulfonamide group coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule and blocking the enzyme's function.[5] CAs are involved in numerous physiological processes, and their inhibition by sulfonamides has led to treatments for a variety of conditions:

-

Glaucoma: Inhibition of CA isoforms in the eye reduces the production of aqueous humor, lowering intraocular pressure (e.g., dorzolamide, brinzolamide).[6]

-

Diuresis: Inhibition of CAs in the kidneys leads to increased excretion of bicarbonate, sodium, and water (e.g., acetazolamide).[7]

-

Epilepsy: Certain sulfonamides that cross the blood-brain barrier can modulate neuronal pH and have anticonvulsant effects (e.g., zonisamide).

-

Cancer: Tumor-associated CA isoforms (e.g., CA IX and XII) are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[8][9][10] Selective inhibition of these isoforms is a promising anticancer strategy.[8][9][10]

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Key Therapeutic Areas: A Broad Spectrum of Biological Activity

The structural versatility of the sulfonamide scaffold has enabled its application across a wide range of therapeutic areas.

Anticancer Agents

Sulfonamide derivatives have emerged as a significant class of anticancer agents, with several compounds currently in clinical use or undergoing clinical trials.[8][9][10][11] Their antitumor activity stems from diverse mechanisms of action:[8][9][10][11]

-

Carbonic Anhydrase Inhibition: As previously mentioned, inhibition of tumor-associated CA IX and XII is a key strategy.[8][9][10]

-

Cell Cycle Arrest: Some sulfonamides can induce cell cycle arrest, typically in the G1 phase, preventing cancer cell proliferation.[8][9][10][11]

-

Disruption of Microtubule Assembly: Certain derivatives interfere with tubulin polymerization, a process essential for mitosis, leading to apoptotic cell death.[8][9][11]

-

Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs) or other signaling pathways involved in blood vessel formation, some sulfonamides can starve tumors of their nutrient supply.[8][9][11]

Anti-inflammatory Agents

A notable class of non-steroidal anti-inflammatory drugs (NSAIDs) is based on the sulfonamide scaffold. These compounds, such as celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2).[7] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[7] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[7]

Other Therapeutic Applications

The pharmacological utility of sulfonamides extends to several other areas:

-

Diuretics: Loop diuretics (e.g., furosemide) and thiazide diuretics, many of which contain a sulfonamide moiety, are crucial in managing hypertension and edema.

-

Antidiabetic Agents: The sulfonylureas (e.g., glipizide) are a class of oral hypoglycemic agents used in the management of type 2 diabetes.

-

Antiviral Agents: Some sulfonamides have shown activity against viral enzymes, such as HIV protease.

From Bench to Clinic: A Practical Guide for the Researcher

The successful development of a sulfonamide-based therapeutic agent requires a systematic approach, from initial synthesis to comprehensive biological and pharmacokinetic evaluation. This section provides detailed, self-validating protocols for key stages of this process.

Synthesis and Characterization of Sulfonamide Derivatives

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3]

Experimental Protocol: Synthesis of a Representative Sulfonamide (e.g., Sulfamethoxazole)

This protocol outlines the synthesis of sulfamethoxazole, a widely used antibacterial sulfonamide.

Principle: This is a two-step synthesis. First, 4-acetamidobenzenesulfonyl chloride is reacted with 3-amino-5-methylisoxazole to form the N-acetylated intermediate. The acetyl protecting group is then removed by hydrolysis to yield the final product, sulfamethoxazole.[12]

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

3-Amino-5-methylisoxazole

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) or acetic acid[12]

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Step-by-Step Procedure:

-

Sulfonamide Formation:

-

In a round-bottom flask, dissolve 3-amino-5-methylisoxazole in pyridine or DCM.

-

Cool the solution in an ice bath.

-

Slowly add 4-acetamidobenzenesulfonyl chloride portion-wise with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation of Intermediate:

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

If DCM was used, separate the organic layer, wash with dilute HCl, then water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

If pyridine was used, the product may precipitate upon addition to water. Filter the solid, wash with water, and dry.

-

The crude N-acetylsulfamethoxazole can be recrystallized from a suitable solvent (e.g., ethanol/water).

-

-

Hydrolysis (Deacetylation):

-

Reflux the N-acetylated intermediate in an aqueous solution of NaOH (e.g., 10%) for 1-2 hours.[12]

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Final Product Isolation:

-

Cool the reaction mixture and carefully neutralize with HCl or acetic acid to precipitate the sulfamethoxazole.[12]

-

Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum.

-

The final product can be further purified by recrystallization.

-

Characterization: The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:

-

Melting Point: Compare with the literature value.

-

Spectroscopy:

-

FT-IR: Look for characteristic peaks for N-H, S=O, and aromatic C-H stretching.

-

¹H and ¹³C NMR: Confirm the chemical structure and purity.

-

-

Mass Spectrometry: Determine the molecular weight.

Caption: General workflow for the synthesis and characterization of sulfonamides.

Experimental Protocols for Biological Evaluation

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure the reliability and reproducibility of the results.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16][17][18] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[5][13][14][15][16][17][18] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.[5][13][14][15][16][17][18]

Materials:

-

Human cancer cell line(s) (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Test sulfonamide derivatives and a positive control drug (e.g., Doxorubicin)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13][17]

-

Compound Treatment: Prepare serial dilutions of the test sulfonamides and the positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a specified exposure time (e.g., 48 or 72 hours).[13][17]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[16][17][18]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13][16][17] Shake the plate gently for 15 minutes to ensure complete dissolution.[16]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13][16]

Self-Validating System (Controls):

-

Untreated Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compounds. This represents 100% cell viability.

-

Blank Control: Wells containing culture medium and MTT solution but no cells. This is used to subtract the background absorbance.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is responsive.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (percentage viability vs. log concentration).

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Principle: This is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[19] CA can hydrolyze certain esters, such as 4-nitrophenyl acetate (NPA), to produce a colored product, 4-nitrophenol, which can be measured spectrophotometrically.[6] The rate of color development is proportional to the CA activity. Inhibitors will reduce the rate of this reaction.

Materials:

-

Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

-

Assay buffer (e.g., Tris-HCl or HEPES)[6]

-

4-Nitrophenyl acetate (NPA) substrate solution

-

Test sulfonamide derivatives and a standard inhibitor (e.g., Acetazolamide)

-

96-well microplates

-

Microplate reader

Step-by-Step Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer to all wells.

-

Inhibitor Addition: Add serial dilutions of the test sulfonamides and the standard inhibitor to the appropriate wells.

-

Enzyme Addition: Add a fixed amount of the CA enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the NPA substrate solution to all wells.

-

Data Acquisition: Immediately measure the increase in absorbance at 400-405 nm over time (kinetic mode) using a microplate reader.[19]

Self-Validating System (Controls):

-

No-Inhibitor Control (100% Activity): Enzyme and substrate without any inhibitor.

-

Blank Control: Substrate and buffer without the enzyme to account for non-enzymatic hydrolysis of NPA.

-

Positive Control: A known CA inhibitor (Acetazolamide) to validate the assay's sensitivity to inhibition.

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC₅₀ value from a dose-response curve.

-

Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.

ADMET and Pharmacokinetic Profiling

For a sulfonamide derivative to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity properties. Early in vitro screening is crucial to identify potential liabilities.[20][21][22][23]

Key In Vitro ADMET Assays:

-

Solubility: Determines the aqueous solubility of the compound, which is critical for absorption.

-

Permeability (e.g., PAMPA, Caco-2): The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion, while the Caco-2 cell monolayer assay models intestinal absorption, including both passive and active transport.[20][22]

-

Metabolic Stability (e.g., Liver Microsomes, Hepatocytes): Incubating the compound with liver microsomes or hepatocytes helps to predict its metabolic clearance in the liver.[20][22][24] The rate of disappearance of the parent compound is measured over time.[20]

-

Plasma Stability: Assesses the stability of the compound in plasma to identify degradation by plasma enzymes.[22]

-

Cytochrome P450 (CYP) Inhibition: Evaluates the potential of the compound to inhibit major CYP enzymes, which is a primary cause of drug-drug interactions.[22]

-

Toxicity (e.g., Cytotoxicity, hERG assay): Initial cytotoxicity is often assessed using cell lines like HepG2 (liver cells).[14] The hERG assay is critical for assessing the risk of cardiac arrhythmia.[20]

A generalized workflow for preclinical pharmacokinetic studies involves administering the drug to an animal model, collecting blood samples over time, and analyzing the plasma drug concentration to determine key parameters like half-life, clearance, and volume of distribution.[25][26]

Structure-Activity Relationships (SAR) and Data Presentation

Systematic modification of the sulfonamide scaffold and subsequent biological testing allows for the elucidation of Structure-Activity Relationships (SAR). This process is fundamental to lead optimization, guiding the design of more potent and selective compounds.

General SAR for Antibacterial Sulfonamides:

-

The para-amino group is essential for activity.

-

The amino group must be unsubstituted or have a substituent that is cleaved in vivo to the free amine.

-

The benzene ring and the sulfonamide group are both crucial.

-

Substitution on the sulfonamide nitrogen (N¹) with heterocyclic rings generally enhances potency.

Data Presentation: Quantitative data from biological assays should be summarized in clearly structured tables to facilitate comparison and SAR analysis.

Table 1: In Vitro Anticancer Activity of Novel Sulfonamide Derivatives

| Compound | Target Cell Line | IC₅₀ (µM)[27] |

| Derivative A | MCF-7 (Breast) | 7.13 ± 0.13 |

| Derivative A | HeLa (Cervical) | 7.2 ± 1.12 |

| Derivative A | MDA-MB-231 (Breast) | 4.62 ± 0.13 |

| Derivative B | MCF-7 (Breast) | 15.5 ± 1.2 |

| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.05 |

Note: Data is illustrative. Values are presented as mean ± standard deviation.

Conclusion and Future Perspectives

The sulfonamide scaffold remains a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and enduring therapeutic relevance.[1][2][28] From their initial role as life-saving antibacterials to their current applications in oncology, inflammation, and beyond, sulfonamide derivatives continue to provide a fertile ground for drug discovery.[1][2][28] The future of sulfonamide research will likely focus on the design of highly selective inhibitors for specific enzyme isoforms, such as the tumor-associated carbonic anhydrases, and the development of novel derivatives to combat drug resistance in infectious diseases. The integration of computational drug design with high-throughput synthesis and screening will undoubtedly accelerate the discovery of the next generation of sulfonamide-based therapeutics, further cementing the legacy of this privileged scaffold.

References

- BenchChem. (2025). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.

- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.

- BenchChem. (2025). Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide.

- Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55–75.

- University of Groningen. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen Research Portal.

- Journal of Materials Chemistry B. (2023). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. RSC Publishing.

- Bentham Science. (n.d.). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents.

- ChemicalBook. (n.d.). Sulfamethoxazole synthesis.

- BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.

- Journal of Materials Chemistry B. (2023). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. RSC Publishing.

- ResearchGate. (2025). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Abcam. (n.d.). MTT assay protocol.

- Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.

- BenchChem. (2025). In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfaethidole.

- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.

- Abcam. (n.d.). MTT assay protocol.

- Rieder, M. J., et al. (1991). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine.

- Prashant Kumar, et al. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics.

- Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.

- Scientific Reports. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.

- Google Patents. (n.d.). CN109160904A - The preparation method of sulfamethoxazole sodium.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

- Semantic Scholar. (n.d.). Examination of Two Independent Kinetic Assays for Determining the Inhibition of Carbonic Anhydrases I and II: Structure–Activity Comparison of Sulfamates and Sulfamides.

- Devriese, L. A., et al. (1981). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Journal of Veterinary Pharmacology and Therapeutics.

- AVESIS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.

- NCBI Bookshelf. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.

- VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development.

- Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- National Institutes of Health. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.

- Tacic, A., et al. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS.

- National Institutes of Health. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives.

- ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- Igwe, K. C., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.

- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).

- PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. research.rug.nl [research.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. clyte.tech [clyte.tech]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 20. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. vectorb2b.com [vectorb2b.com]

- 24. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Formyl-N-methylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Formyl-N-methylbenzenesulfonamide, a key organic building block utilized in synthetic and medicinal chemistry. The document details its chemical identifiers, physicochemical properties, synthesis strategies, spectroscopic characterization, and safety protocols. Designed for researchers, scientists, and professionals in drug development, this guide consolidates essential data to facilitate its application in the laboratory. We explore the compound's role as a versatile intermediate, grounded in the broader significance of the sulfonamide functional group in pharmacologically active agents.

Core Chemical Identity & Identifiers

4-Formyl-N-methylbenzenesulfonamide is a disubstituted aromatic compound featuring both a sulfonamide and an aldehyde functional group. These groups confer bifunctional reactivity, making it a valuable precursor in the synthesis of more complex molecular architectures. Its unique identifiers are crucial for unambiguous sourcing and regulatory compliance.

The primary identifiers and key chemical properties are summarized below.

| Identifier Type | Data | Source(s) |

| CAS Number | 13092-93-8 | [1][2] |

| Molecular Formula | C₈H₉NO₃S | [1] |

| IUPAC Name | 4-formyl-N-methylbenzenesulfonamide | [1] |

| Molecular Weight | 199.23 g/mol | [1] |

| Canonical SMILES | CNS(=O)(=O)C1=CC=C(C=C1)C=O | [1] |

| InChIKey | OPTKITMTUSAJRP-UHFFFAOYSA-N | [1] |

| EC Number | 801-779-7 | [1] |

| DSSTox Substance ID | DTXSID40559002 | [1] |

| Synonyms | 4-Formyl-N-methylbenzene-1-sulfonamide, Benzenesulfonamide, 4-formyl-N-methyl- | [1] |

Physicochemical & Computed Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in various solvent systems and reaction conditions. While extensive experimental data for this specific molecule is not widely published, computed properties provide reliable estimates for experimental design.

| Property | Value | Notes |

| Physical Form | Solid | Based on typical sulfonamides and supplier information.[2] |

| XLogP3 | 0.8 | A computed value indicating moderate lipophilicity.[1] |

| Hydrogen Bond Donors | 0 | The sulfonamide nitrogen is alkylated. |

| Hydrogen Bond Acceptors | 3 | (O=S=O, C=O) |

| Rotatable Bonds | 2 | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | Recommended by suppliers for maintaining stability. |

Synthesis and Mechanistic Considerations

The synthesis of 4-Formyl-N-methylbenzenesulfonamide can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The core challenge lies in the selective functionalization of the benzene ring.

A common and logical approach involves two key transformations:

-

N-Methylation of a Sulfonamide Precursor: Reaction of a primary sulfonamide with a methylating agent.

-

Introduction of the Formyl Group: Formylation of the aromatic ring.

A plausible synthetic route begins with the readily available 4-cyanobenzenesulfonamide. The cyano group serves as a precursor to the aldehyde, and the primary sulfonamide is methylated.

Representative Experimental Protocol: Synthesis via Reduction and N-Alkylation

This protocol is adapted from established procedures for the synthesis of aromatic aldehydes from nitriles and the N-alkylation of sulfonamides.[3][4] Causality: This two-step approach is often preferred because the reduction of a nitrile to an aldehyde can be sensitive, and protecting the sulfonamide nitrogen is typically unnecessary for this step. Subsequent N-methylation is a robust and high-yielding reaction.

Step 1: Reduction of 4-Cyanobenzenesulfonamide to 4-Formylbenzenesulfonamide

-

System Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend 4-cyanobenzenesulfonamide (1.0 eq) in anhydrous solvent (e.g., THF or pyridine).

-

Reduction: Cool the suspension to 0°C in an ice bath. Add a solution of a suitable reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) (1.5 eq), dropwise to maintain the temperature below 5°C. The nitrile is reduced to an intermediate imine-aluminum complex.

-

Reaction Monitoring: Stir the reaction at 0°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by an aqueous acid (e.g., 1M HCl). This hydrolyzes the imine complex to the desired aldehyde.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-formylbenzenesulfonamide can be purified by recrystallization from an ethanol/water mixture.[3]

Step 2: N-Methylation of 4-Formylbenzenesulfonamide

-

System Setup: To a round-bottom flask, add the purified 4-formylbenzenesulfonamide (1.0 eq) and a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq), in a polar aprotic solvent like acetone or DMF.

-

Alkylation: Add a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS) (1.2 eq), dropwise to the stirring suspension.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 4-12 hours. The base deprotonates the sulfonamide nitrogen, creating a nucleophile that attacks the methylating agent in an Sₙ2 reaction.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts or DMF. Dry the organic layer, concentrate, and purify the final product, 4-Formyl-N-methylbenzenesulfonamide, by column chromatography on silica gel or recrystallization.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aldehyde Proton (-CHO): A singlet at high chemical shift, typically ~9.9-10.1 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (~7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group will be further downfield than those ortho to the sulfonamide group.

-

N-Methyl Protons (-NHCH₃): A singlet or a doublet (if coupled to the NH proton, which is absent here) around ~2.7-3.0 ppm.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework.

-

Aldehyde Carbonyl: A signal around ~190-192 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (~125-150 ppm).

-

N-Methyl Carbon: A signal in the aliphatic region, ~30-40 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.

-

S=O Stretch (Sulfonamide): Two characteristic strong bands for asymmetric and symmetric stretching, typically around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight.

-

[M+H]⁺: Expected at m/z 200.03.

-

[M+Na]⁺: Expected at m/z 222.02.

-

Applications in Research and Drug Development

4-Formyl-N-methylbenzenesulfonamide serves as a versatile building block in organic synthesis. Its bifunctional nature allows for orthogonal chemical modifications. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, while the sulfonamide moiety remains stable.

The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. The methylsulfone group, a related functionality, is prized in medicinal chemistry for its ability to improve solubility, reduce lipophilicity, and enhance metabolic stability. This compound provides a scaffold to introduce this important functionality into lead compounds during drug discovery campaigns.

Safety and Handling

As a laboratory chemical, 4-Formyl-N-methylbenzenesulfonamide must be handled with appropriate care, following standard safety protocols.

GHS Hazard Identification: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions: [3]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 4-Formyl-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-formyl-N-methyl-N-(2-sulfanylethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically? Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry. Retrieved from [Link]

-

Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Retrieved from [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N,N-Diethyl-4-methylbenzenesulfonamide, 97%, Thermo Scientific. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Formyl-N-methylbenzenesulfonamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Formyl-N-methylbenzenesulfonamide, a key intermediate in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the elucidation of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

4-Formyl-N-methylbenzenesulfonamide (C₈H₉NO₃S) is a bifunctional molecule incorporating both a reactive aldehyde and a sulfonamide moiety.[1] This unique combination makes it a valuable building block for the synthesis of a diverse range of compounds with potential biological activities. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, including antibiotics and diuretics.[2] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and spectroscopic techniques are the cornerstone of this process. This guide explains the expected spectroscopic data for 4-Formyl-N-methylbenzenesulfonamide and the rationale behind the interpretation, providing a self-validating framework for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Structure of 4-Formyl-N-methylbenzenesulfonamide

Sources

A Technical Guide to the Applications of 4-Formyl-N-methylbenzenesulfonamide in Modern Organic Synthesis

This guide provides an in-depth exploration of the synthetic utility of 4-Formyl-N-methylbenzenesulfonamide, a versatile bifunctional building block in organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the reactivity of its constituent functional groups—the aromatic aldehyde and the N-methylated sulfonamide—and showcases its application in the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science.

Introduction: A Molecule of Untapped Potential

4-Formyl-N-methylbenzenesulfonamide (CAS No. 13092-93-8) is a crystalline solid with the molecular formula C₈H₉NO₃S and a molecular weight of 199.23 g/mol .[1] Its structure uniquely combines an electrophilic aromatic aldehyde with a hydrogen-bond-donating N-methylsulfonamide group. This duality of function makes it an attractive starting material for the synthesis of a diverse array of organic compounds. The aldehyde group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the sulfonamide moiety, a well-established pharmacophore, imparts favorable physicochemical properties and potential biological activity to the resulting molecules. This guide will delve into the practical applications of this reagent, providing both theoretical grounding and actionable synthetic protocols.

Synthesis of 4-Formyl-N-methylbenzenesulfonamide

The efficient synthesis of 4-Formyl-N-methylbenzenesulfonamide is a prerequisite for its widespread application. While several synthetic routes are conceivable, a common strategy involves the N-methylation of 4-formylbenzenesulfonamide or the formylation of N-methylbenzenesulfonamide.

A robust method for the preparation of the parent 4-formylbenzenesulfonamide involves the reduction of 4-cyanobenzenesulfonamide using Raney nickel in formic acid. This procedure can be adapted for the synthesis of the N-methylated analog.

Conceptual Synthetic Workflow:

Caption: A plausible synthetic route to 4-Formyl-N-methylbenzenesulfonamide.

Applications in the Synthesis of Bioactive Molecules

The true value of 4-Formyl-N-methylbenzenesulfonamide lies in its utility as a scaffold for the synthesis of complex molecules, particularly those with potential therapeutic applications. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable tool for medicinal chemists.

Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. 4-Formyl-N-methylbenzenesulfonamide has been successfully employed as the aldehyde component in such reactions.

A notable example is its use in a Biginelli-like reaction for the synthesis of novel GluN2C-selective potentiators.[2][3] In this work, 4-Formyl-N-methylbenzenesulfonamide was reacted with a β-ketoester and an amine (tryptamine) to generate a complex pyrrolidinone derivative.

Synthesis of a GluN2C-Selective Potentiator:

A specific example from the literature is the synthesis of compound 93, a GluN2C-selective potentiator.[2][3]

Reaction Scheme:

4-Formyl-N-methylbenzenesulfonamide + Methyl acetopyruvate + Tryptamine → Compound 93

Experimental Protocol:

To a stirred solution of 4-formyl-N-methylbenzenesulfonamide (0.20 g, 1.0 mmol) in dioxane (1.0 M) was added tryptamine (0.16 g, 1.0 equiv) and pyridinium 4-methylbenzenesulfonate (10 mol %). Upon the formation of a slurry, methyl acetopyruvate (0.22 g, 1.0 equiv) was added. The resulting mixture was allowed to stir at room temperature for up to 12 hours. The resulting precipitate was collected via filtration and washed with Et₂O. The solid was then dissolved in an appropriate solvent and washed with saturated ammonium chloride and brine before being dried over MgSO₄, filtered, and concentrated in vacuo to yield the product as an orange-yellow solid (0.11 g, 21% yield).[2][3]

¹H NMR Data for Compound 93 (600 MHz, DMSO-d₆): δ 10.84 (s, 1H), 8.80 (s, 1H), 8.50 (d, J = 4.8 Hz, 1H), 8.02–7.98 (m, 2H), 7.85 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 7.8 Hz, 1H), 7.37 (d, J = 8.4 Hz, 1H), 7.11 (t, J = 7.5 Hz, 1H), 7.03 (t, J = 7.5 Hz, 1H), 3.55 (s, 3H), 3.00 (t, J = 7.2 Hz, 2H), 2.80 (t, J = 7.2 Hz, 2H), 2.40 (s, 3H).[2][3]

Caption: General workflow for a multicomponent reaction involving 4-Formyl-N-methylbenzenesulfonamide.